An In-depth Technical Guide to 2,3-Difluorobenzophenone: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 2,3-Difluorobenzophenone: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Difluorobenzophenone, a key organic intermediate. We will delve into its fundamental molecular characteristics, synthesis methodologies, and critical applications, particularly within the realms of pharmaceutical research and materials science. This document is structured to provide not just data, but also mechanistic insights and practical considerations for laboratory professionals.
Core Molecular Profile of 2,3-Difluorobenzophenone
2,3-Difluorobenzophenone is an aromatic ketone characterized by a central carbonyl group linking a phenyl ring and a difluorinated phenyl ring. The specific ortho and meta positioning of the two fluorine atoms on one of the aromatic rings imparts unique electronic and steric properties to the molecule. These characteristics are instrumental in its reactivity and its function as a precursor in complex organic syntheses.
Molecular Structure and Weight
The foundational attributes of 2,3-Difluorobenzophenone are its chemical formula and molecular weight, which are fundamental for all stoichiometric calculations and analytical interpretations.
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Exact Mass: 218.054321 g/mol [2]
The structure consists of a benzoyl group attached to a 2,3-difluorobenzene ring. This arrangement is pivotal to its chemical behavior.
Caption: General workflow for the synthesis of 2,3-Difluorobenzophenone.
Experimental Protocol (Representative)
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Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum trichloride and an inert solvent (e.g., dichloromethane).
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Reactant Addition: Benzene is added to the flask. The mixture is cooled in an ice bath.
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Acylation: 2,3-Difluorobenzoyl chloride, dissolved in the same solvent, is added dropwise from the funnel to the cooled, stirred suspension.
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Reaction: After addition, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid.
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Extraction: The organic layer is separated. The aqueous layer is extracted with additional solvent.
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Washing & Drying: The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).
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Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2,3-Difluorobenzophenone.
Applications in Drug Development and Materials Science
The utility of 2,3-Difluorobenzophenone stems from its role as a versatile chemical building block. The fluorine substituents are particularly significant in modern drug design and materials science.
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Pharmaceutical Intermediate: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The difluorobenzophenone core can be elaborated into more complex molecules for various therapeutic targets. For instance, related difluorobenzophenone structures are crucial intermediates in the synthesis of drugs like Flunarizine, a cerebral vasodilator, and serve as precursors for novel treatments. [4]Aryl difluoromethyl structures derived from benzophenones are also being explored as bioisosteres in drug discovery. [5]* Bioisosteric Replacement: The benzophenone scaffold itself can be considered a bioisostere for other chemical groups, offering a rigid structure to orient pharmacophoric elements. The addition of fluorine atoms fine-tunes the electronic properties, potentially improving drug-target interactions.
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Polymer Science: Difluorobenzophenones are vital monomers for high-performance polymers. A prominent example is the synthesis of Polyetheretherketone (PEEK), a thermoplastic with exceptional mechanical and chemical resistance properties. [4][6]The synthesis involves the reaction of a bisphenol with a difluorobenzophenone derivative, where the fluorine atoms act as leaving groups in a nucleophilic aromatic substitution polymerization.
Analytical Validation: A Self-Validating System
The identity and purity of synthesized 2,3-Difluorobenzophenone must be rigorously confirmed. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show complex multiplets in the aromatic region (approx. 7-8 ppm). The signals for the protons on the difluorinated ring will exhibit coupling to the adjacent fluorine atoms (H-F coupling).
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¹⁹F NMR: This is a definitive technique for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms, with mutual F-F coupling and coupling to nearby protons. [7] * ¹³C NMR: The spectrum will display a signal for the carbonyl carbon (C=O) around 190-200 ppm. The carbons in the fluorinated ring will appear as doublets or doublets of doublets due to C-F coupling.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration will be prominent, typically in the range of 1650-1670 cm⁻¹. [2]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 218.20, confirming the elemental composition.
Safety and Handling
Proper handling of 2,3-Difluorobenzophenone is essential for laboratory safety. Based on data for isomeric compounds, it should be treated as a hazardous chemical.
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Personal Protective Equipment (PPE): Always wear safety goggles, impervious gloves, and a lab coat. [8][9]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [8][10]* Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials like strong oxidizing agents. [8][11]* First Aid:
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Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking the Potential of 2,4'-Difluorobenzophenone: A Comprehensive Guide for Industrial and Research Applications. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4,4'-Difluorodiphenyl ketone. Retrieved from [Link]
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